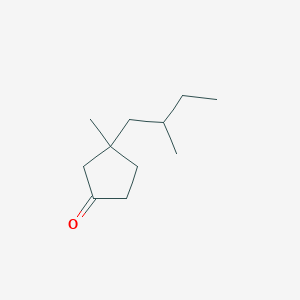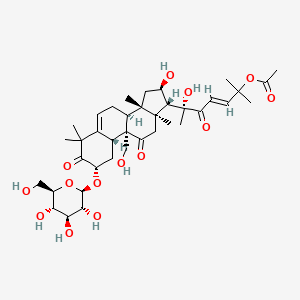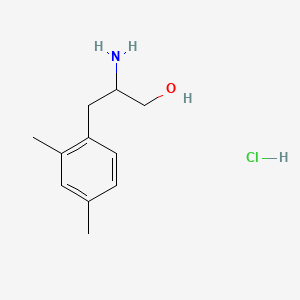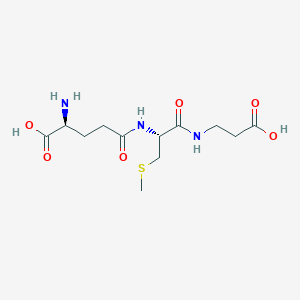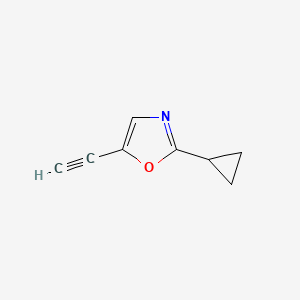
2-Cyclopropyl-5-ethynyl-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropyl-5-ethynyl-1,3-oxazole is a heterocyclic compound featuring a five-membered ring with oxygen and nitrogen atoms at positions 1 and 3, respectively. This compound is part of the oxazole family, which is known for its diverse biological activities and significant applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-5-ethynyl-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes in the presence of a base . Another method involves the use of α-amino acids and arylacetylenes in the presence of copper(II) nitrate and iodine .
Industrial Production Methods: Industrial production of oxazole derivatives often employs scalable and efficient catalytic systems. Magnetic nanocatalysts have been explored for their high stability and ease of separation from reaction mixtures, making them suitable for large-scale synthesis .
化学反応の分析
Types of Reactions: 2-Cyclopropyl-5-ethynyl-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolium salts.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The oxazole ring can undergo substitution reactions at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine and copper(II) nitrate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium-catalyzed arylation reactions are common, with phosphine ligands facilitating regioselective arylation.
Major Products: The major products formed from these reactions include various substituted oxazoles, which can exhibit different biological activities .
科学的研究の応用
2-Cyclopropyl-5-ethynyl-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 2-Cyclopropyl-5-ethynyl-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves non-covalent interactions such as hydrogen bonding and van der Waals forces .
類似化合物との比較
Isoxazole: Contains a five-membered ring with oxygen and nitrogen atoms at adjacent positions.
Oxadiazole: Features a five-membered ring with two nitrogen atoms and one oxygen atom.
Benzoxazole: Contains a fused benzene ring with an oxazole ring.
Uniqueness: 2-Cyclopropyl-5-ethynyl-1,3-oxazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its cyclopropyl and ethynyl groups contribute to its unique properties compared to other oxazole derivatives .
特性
分子式 |
C8H7NO |
|---|---|
分子量 |
133.15 g/mol |
IUPAC名 |
2-cyclopropyl-5-ethynyl-1,3-oxazole |
InChI |
InChI=1S/C8H7NO/c1-2-7-5-9-8(10-7)6-3-4-6/h1,5-6H,3-4H2 |
InChIキー |
WZMTWPVZWJSIJC-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CN=C(O1)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


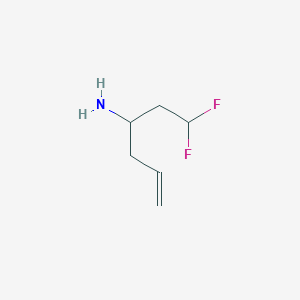
![3-[2-(Methylamino)ethoxy]propan-1-ol](/img/structure/B13447320.png)
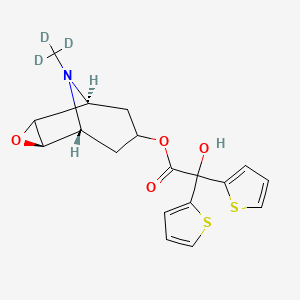
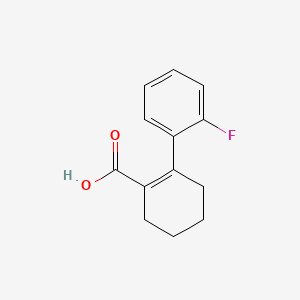
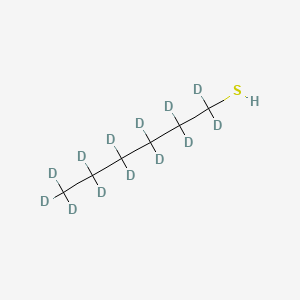
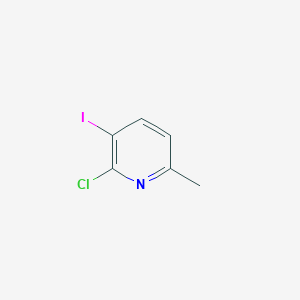
![Ethyl 2-([(trifluoromethyl)sulphonyl]oxy)pentanoate](/img/structure/B13447355.png)
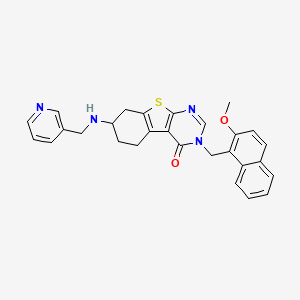
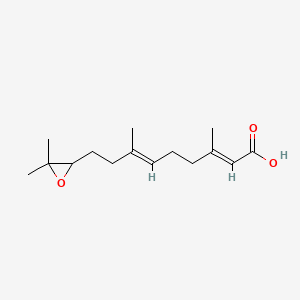
![(3S)-3-[(methoxycarbonylamino)methyl]-5-methylhexanoic acid](/img/structure/B13447370.png)
